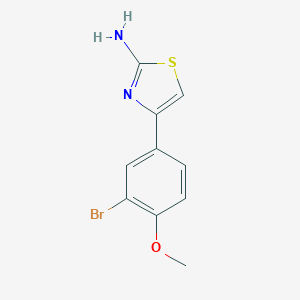

4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiazole derivatives, including compounds similar to 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine, typically involves the cyclization of thiourea with brominated phenyl compounds. This process can lead to various thiazole compounds with potential anticonvulsant activities as explored by Raj and Narayana (2006) and others in the field (Raj & Narayana, 2006).

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized using techniques such as NMR, IR, and X-ray crystallography. These analyses reveal the compound's planar structure and provide insights into its electronic properties, as demonstrated in various studies on similar compounds, highlighting the importance of structural analysis in understanding the compound's chemical behavior (Du & Wu, 2020).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of 1,3-Thiazoles : Crosslinked sulfonated polyacrylamide (Cross-PAA-SO3H) attached to nano-Fe3O4 has been used as a catalyst for synthesizing 3-alkyl-4-phenyl-1,3-thiazole-2(3H)-thione derivatives, including 4-methoxyphenacyl bromide, which is related to 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine. This method provides an efficient, atom-economical, and straightforward route for synthesizing 1,3-thiazoles (Shahbazi-Alavi et al., 2019).

One Step Synthesis : A smooth one-step synthesis of related 1,3-thiazolo[3,2-b]-1,2,4-triazol-6-(5H)-ones, characterizing the newly prepared compounds through analytical and spectral analysis, highlights the efficient production of thiazole derivatives (Vijaya Raj & Narayana, 2006).

Synthesis of Thiazol-2-amine Derivatives : The synthesis of 4-(6-Methoxynaphthalen-2-yl)thiazol-2-amine from 2-bromo-1-(6-methoxy-naphthalen-2-yl)alkyl-1-one and thiourea demonstrates the versatility in creating various thiazol-2-amine derivatives, including those with 4-methoxy groups (Ai, 2008).

Applications in Medical and Biological Research

Anticancer Activity : Synthesis of 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-tri-methylphenyl)thiazol-4-amine derivatives, which includes a methoxyphenyl component similar to 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine, has been explored for anticancer activity against various human cancer cell lines (Yakantham, Sreenivasulu, & Raju, 2019).

Antimicrobial Activity : The synthesis and evaluation of N-[4-(4-nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines, which includes derivatives of thiazol-2-amine, for potent anthelmintic and antibacterial activities, provide insights into the biological applications of these compounds (Bhandari & Gaonkar, 2016).

Miscellaneous Applications

Corrosion Inhibition : Studies on the corrosion inhibition performances of various thiazole derivatives, including 2-amino-4-(4-chlorophenyl)-thiazole, through density functional theory (DFT) calculations and molecular dynamics simulations, indicate the potential application of these compounds in protecting metals against corrosion (Kaya et al., 2016).

Functional Modification in Polymer Science : Research on radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels modified with 2-aminothiazole among other compounds, and their enhanced antibacterial and antifungal activities, showcases the use of thiazole derivatives in polymer science for medical applications (Aly & El-Mohdy, 2015).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2OS/c1-14-9-3-2-6(4-7(9)11)8-5-15-10(12)13-8/h2-5H,1H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSACNUWIZRJGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353630 |

Source

|

| Record name | 4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine | |

CAS RN |

189011-00-5 |

Source

|

| Record name | 4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(pyridin-3-yl)ethyl]cyclopropanamine](/img/structure/B70074.png)

![Furo[2,3-c]pyridine-7-carbonitrile](/img/structure/B70099.png)